Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-
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Overview
Description
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole with piperazine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of piperazine derivatives typically employs scalable methods such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .
Scientific Research Applications
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating allergic asthma and itching.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions . The molecular pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar pharmacophore.
Promethazine: A classic antihistamine with similar effects.
Uniqueness
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific structural features, which confer higher potency and fewer side effects compared to other antihistamines like diphenhydramine and promethazine . Its ability to interact with histamine receptors with higher affinity makes it a promising candidate for further research and development .
Properties
CAS No. |
138222-83-0 |
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Molecular Formula |
C18H24ClN3 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H24ClN3/c1-14-12-16(13-21-10-8-20(3)9-11-21)15(2)22(14)18-6-4-17(19)5-7-18/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
CXDUPMBJVBJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN3CCN(CC3)C |
Origin of Product |
United States |
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